2-Amino-6-fluorophenol
Overview
Description
2-Amino-6-fluorophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Chemical Tools : 2-Amino-6-fluorophenol is used to construct fluorescent macromolecules, such as peptides and proteins, without disrupting their native biomolecular properties. These fluorescent amino acids are vital for studying biological systems, including tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Biological Probes : The synthesis of novel fluorophores, like 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), demonstrates the utility of this compound derivatives in creating biological probes. These probes are significant for studying protein-protein interactions, acting as ratiometric sensors in biological assays (Vázquez, Blanco, & Imperiali, 2005).
Synthesis of Heterodinuclear Complexes : In inorganic chemistry, this compound derivatives are employed in the synthesis of heterodinuclear complexes. The presence of a fluorine atom in these ligands enables the use of 19F NMR spectroscopy as a tool to control the synthesis and study the properties of these complexes (Torelli, Belle, Gautier-Luneau, Hamman, & Pierre, 2002).
Genetic Encoding of Fluorescent Amino Acids : In genetic studies, this compound derivatives are used for the biosynthetic incorporation of fluorophores into proteins. This application is crucial for studying protein folding, structure, and dynamics (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).
Antifungal Applications : In pharmaceutical chemistry, derivatives of this compound, such as 6-Fluoro-8-quinolinol, have been explored for their antifungal properties (Gershon, Clarke, & Gershon, 2002).
Protease Sensing : this compound derivatives have been used in the design of protease-sensitive fluorogenic probes. These probes are significant for detecting enzyme activity and studying apoptosis in mammalian cells (Richard, Meyer, Jolivel, Massonneau, Dumeunier, Vaudry, Vaudry, Renard, & Romieu, 2008).
pH Measurement and Sensing : Fluorinated derivatives of this compound, such as N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, are used for intracellular pH measurement, demonstrating the compound's utility in biological and chemical sensing applications (Rhee, Levy, & London, 1995).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Phenolic compounds are known to participate in various biochemical reactions, including redox reactions and signal transduction pathways .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular levels, such as antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .
Action Environment
The action, efficacy, and stability of 2-Amino-6-fluorophenol can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its solubility in DMSO and methanol suggests that its action and efficacy could be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
2-Amino-6-fluorophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as oxidoreductases and transferases. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also influence metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound may accumulate in the cytoplasm or nucleus, where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, where it can participate in protein processing and trafficking .
Properties
IUPAC Name |
2-amino-6-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIAVSZFIQWYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314610 | |
Record name | 2-Amino-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53981-25-2 | |
Record name | 2-Amino-6-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53981-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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